molecular formula C45H75NO17 B8140001 Tylosin, (2R,3R)-2,3-dihydroxybutanedioate (salt)

Tylosin, (2R,3R)-2,3-dihydroxybutanedioate (salt)

Cat. No.: B8140001
M. Wt: 902.1 g/mol
InChI Key: IJSLZSHVFHWICY-LOTIVSNYSA-N
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Description

The compound Tylosin, (2R,3R)-2,3-dihydroxybutanedioate (salt) is a complex organic molecule with multiple stereocenters and functional groups. This compound is notable for its intricate structure, which includes several hydroxyl groups, ether linkages, and a carbaldehyde group. Its unique configuration and functional groups make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure the correct stereochemistry and functional group placement. The synthetic route typically starts with the formation of the core structure, followed by the sequential addition of functional groups through reactions such as hydroxylation, etherification, and oxidation.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. The choice of solvents, catalysts, and purification methods would be critical to achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbaldehyde group can be reduced to a primary alcohol.

    Substitution: The ether linkages can be targeted for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.

    Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

    Substitution: Nucleophiles such as alkoxides or thiolates under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific functional groups targeted. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbaldehyde group would yield a primary alcohol.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity through binding interactions. The molecular targets and pathways involved would be identified through techniques such as molecular docking studies and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

  • Tylosin, (2R,3R)-2,3-dihydroxybutanedioate (salt)
  • Tylosin, (2R,3R)-2,3-dihydroxybutanedioate (salt)

Uniqueness

This compound’s uniqueness lies in its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns or biological activities, making it a valuable subject for further research.

Properties

IUPAC Name

(4S,5R,6R,7S,9R,11Z,13Z,15R,16S)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2S,3S,4S,5S,6S)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-diene-7-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H75NO17/c1-13-32-29(21-57-44-41(56-12)40(55-11)36(51)25(5)59-44)16-22(2)14-15-30(48)23(3)17-28(20-47)38(24(4)31(49)18-33(50)61-32)63-43-37(52)35(46(9)10)39(26(6)60-43)62-34-19-45(8,54)42(53)27(7)58-34/h14-16,20,23-29,31-32,34-44,49,51-54H,13,17-19,21H2,1-12H3/b15-14-,22-16-/t23-,24-,25+,26-,27+,28-,29-,31+,32+,34+,35-,36+,37-,38-,39-,40+,41+,42+,43+,44+,45-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSLZSHVFHWICY-LOTIVSNYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)C=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1[C@H](/C=C(\C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@@H]([C@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)C=O)C)/C)CO[C@@H]4[C@H]([C@H]([C@H]([C@@H](O4)C)O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H75NO17
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

902.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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